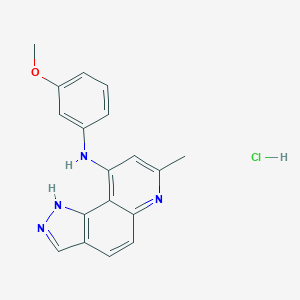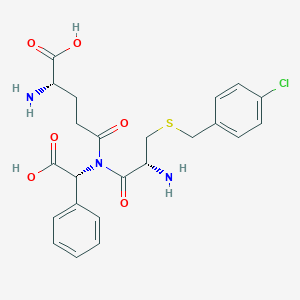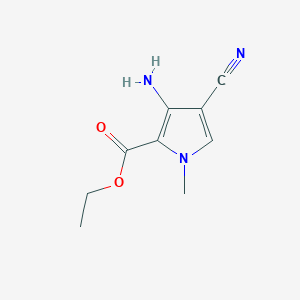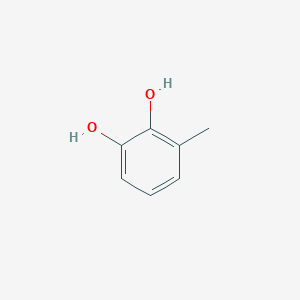
4-Metilumbelliferil palmitato
Descripción general
Descripción
El Palmitato de 4-metilumbeliferilo es un compuesto de éster sintético, conocido por su uso como sustrato fluorogénico en la investigación bioquímica. Está compuesto por ácido palmítico esterificado a 4-metilumbeliferona, una molécula que fluoresce cuando se libera. Este compuesto es particularmente valioso en el estudio de la actividad de lipasas y esterasas, enzimas responsables de la hidrólisis de enlaces éster en lípidos .
Aplicaciones Científicas De Investigación
El Palmitato de 4-metilumbeliferilo se utiliza ampliamente en varios campos de investigación científica:
Química:
Cinética enzimática: Se utiliza para estudiar la cinética de lipasas y esterasas mediante la medición de la velocidad de hidrólisis.
Biología:
Metabolismo de lípidos: Ayuda a comprender el papel de las lipasas en el metabolismo y transporte de lípidos.
Medicina:
Modelado de enfermedades: Se utiliza en la investigación de enfermedades de almacenamiento lisosomal como la enfermedad de Wolman y la enfermedad de almacenamiento de éster de colesterol.
Industria:
Cribaje de alto rendimiento: Se emplea en ensayos de cribaje de alto rendimiento para identificar posibles inhibidores enzimáticos.
Mecanismo De Acción
El mecanismo de acción del Palmitato de 4-metilumbeliferilo implica la escisión enzimática del enlace éster por lipasas o esterasas. Esta escisión libera 4-metilumbeliferona, que fluoresce y se puede medir cuantitativamente mediante espectroscopia de fluorescencia. Este método proporciona un medio sensible para evaluar la actividad enzimática y estudiar los procesos enzimáticos involucrados en el metabolismo de lípidos .
Compuestos similares:
- Oleato de 4-metilumbeliferilo
- 4-Metilumbeliferil β-D-glucopiranósido
- 4-Metilumbeliferil α-D-glucopiranósido
- Fosfato de 4-metilumbeliferilo
Singularidad: El Palmitato de 4-metilumbeliferilo es único debido a su uso específico como sustrato para lipasas y esterasas, lo que lo hace particularmente valioso en estudios relacionados con el metabolismo de lípidos y la cinética enzimática. Su capacidad para liberar un producto fluorescente tras la hidrólisis permite el seguimiento en tiempo real y el análisis de alto rendimiento, lo que lo distingue de otros compuestos similares .
Análisis Bioquímico
Biochemical Properties
4-Methylumbelliferyl palmitate is used as a fluorogenic substrate for a subclass of esterases called lipase . Lipase is an enzyme that assists in the hydrolysis of fats . They have a large role in digestion as well as dietary lipid transport . Lysosomal acid lipase (LAL), in particular, is required for the hydrolysis of cholesterol esters which are then delivered into the lysosome .
Cellular Effects
4-Methylumbelliferyl palmitate is used as a fluorogenic substrate for lipase found in human leukocytes . The enzymatic action of lysosomal acid lipase leads to the cleavage of 4-Methylumbelliferyl palmitate, resulting in the release of a fluorescent moiety .
Molecular Mechanism
The mechanism of action involves the enzymatic cleavage of the ester bond in 4-Methylumbelliferyl palmitate by lipases or esterases, leading to the liberation of the fluorescent 4-MU . This release can be quantitatively measured using fluorescence spectroscopy, providing a sensitive method to assess enzyme activity .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade rapidly .
Metabolic Pathways
4-Methylumbelliferyl palmitate is involved in the metabolic pathway of lipase and esterase enzymes . These enzymes hydrolyze the ester bond in 4-Methylumbelliferyl palmitate, releasing the fluorescent 4-MU .
Transport and Distribution
It is known that lipases and esterases, which interact with 4-Methylumbelliferyl palmitate, are widely distributed in various tissues and cells .
Subcellular Localization
Given its role as a substrate for lipases and esterases, it is likely that it is localized in the vicinity of these enzymes within the cell .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El Palmitato de 4-metilumbeliferilo se sintetiza mediante la esterificación de 4-metilumbeliferona con ácido palmítico. La reacción normalmente implica el uso de un catalizador como ácido sulfúrico o ácido p-toluensulfónico bajo condiciones de reflujo. La mezcla de reacción se purifica luego mediante recristalización o cromatografía para obtener el producto deseado .
Métodos de producción industrial: En entornos industriales, la síntesis de Palmitato de 4-metilumbeliferilo sigue principios similares pero a mayor escala. El proceso implica el uso de reactores automatizados y sistemas de flujo continuo para garantizar una calidad y un rendimiento constantes del producto. Los pasos de purificación pueden incluir técnicas de cromatografía y cristalización a gran escala .
Análisis De Reacciones Químicas
Tipos de reacciones: El Palmitato de 4-metilumbeliferilo se somete principalmente a reacciones de hidrólisis catalizadas por lipasas y esterasas. Estas enzimas escinden el enlace éster, liberando 4-metilumbeliferona, que fluoresce en condiciones específicas .
Reactivos y condiciones comunes:
Hidrólisis: Catalyzed by lipases or esterases, typically in aqueous buffer solutions.
Medición de fluorescencia: La 4-metilumbeliferona liberada se mide mediante espectroscopia de fluorescencia, con máximos de excitación a 320 y 360 nm y máximos de emisión que van de 445 a 455 nm.
Productos principales:
4-Metilumbeliferona: El producto fluorescente liberado tras la hidrólisis.
Ácido palmítico: El ácido graso liberado junto con la 4-metilumbeliferona.
Comparación Con Compuestos Similares
- 4-Methylumbelliferyl Oleate
- 4-Methylumbelliferyl β-D-glucopyranoside
- 4-Methylumbelliferyl α-D-glucopyranoside
- 4-Methylumbelliferyl Phosphate
Uniqueness: 4-Methylumbelliferyl Palmitate is unique due to its specific use as a substrate for lipases and esterases, making it particularly valuable in studies related to lipid metabolism and enzyme kinetics. Its ability to release a fluorescent product upon hydrolysis allows for real-time monitoring and high-throughput analysis, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(27)29-22-17-18-23-21(2)19-26(28)30-24(23)20-22/h17-20H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQVFFACWLFRRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170225 | |
| Record name | 4-Methylumbelliferyl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17695-48-6 | |
| Record name | 4-Methylumbelliferyl palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17695-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylumbelliferyl palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017695486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylumbelliferyl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 4-Methylumbelliferyl palmitate (4-MUP) and how is it used in research?
A1: 4-Methylumbelliferyl palmitate (4-MUP) is a synthetic compound used as a fluorescent substrate to detect and measure the activity of enzymes called lipases and esterases. [, , , , , , ] These enzymes break down fats and other molecules called esters. 4-MUP itself is not fluorescent, but when it is broken down by these enzymes, it releases a fluorescent product called 4-methylumbelliferone (4-MU), which can be easily detected and quantified.
Q2: How does the fluorescence detection of 4-MU work in the context of lipase/esterase activity?
A2: 4-MUP is composed of 4-MU linked to palmitic acid. When a lipase or esterase enzyme cleaves this link, free 4-MU is released. This free 4-MU molecule absorbs ultraviolet light and emits blue light, a phenomenon called fluorescence. By measuring the intensity of this emitted blue light, researchers can determine the amount of 4-MU produced, which directly correlates to the activity of the enzyme being studied. [, ]
Q3: Can you give an example of how 4-MUP has been used to study specific lipases?
A3: Researchers have used 4-MUP to study different types of lipases, including acid lipase. In a study on Wolman's disease, a rare genetic disorder characterized by the deficiency of acid lipase, 4-MUP was used to measure the activity of this enzyme in patient samples. [] The study found significantly reduced acid lipase activity in patients compared to healthy controls, highlighting the diagnostic value of 4-MUP in this context.
Q4: Beyond disease diagnosis, are there other research applications of 4-MUP?
A4: Yes, 4-MUP is also used to study the properties and behavior of lipases and esterases under various conditions. For instance, one study investigated how the presence of organic solvents affects the activity of a lipase from the fungus Rhizomucor miehei using 4-MUP as a substrate. [] The researchers found that certain solvents enhanced the enzyme's activity towards specific substrates, including 4-MUP, showcasing how this compound can help optimize enzyme activity for biotechnological applications.
Q5: How does the structure of 4-MUP relate to its function as a substrate for lipases and esterases?
A5: The structure of 4-MUP is crucial for its role as a substrate. The palmitic acid portion mimics the natural fatty acid substrates that lipases and esterases typically act upon. The ester bond linking 4-MU to palmitic acid is the specific site where these enzymes exert their hydrolytic activity, cleaving the molecule and releasing the fluorescent 4-MU. [, ] This structural similarity to natural substrates makes 4-MUP a valuable tool for studying these enzymes.
Q6: Are there any limitations to using 4-MUP in lipase/esterase research?
A6: While 4-MUP is a widely used and valuable tool, researchers acknowledge that using natural substrates, like radiolabeled cholesterol oleate, might offer higher specificity for certain enzymes, like acid lipase, in prenatal diagnostic contexts. [] This suggests that depending on the specific enzyme and research question, alternative substrates might be considered alongside 4-MUP.
Q7: Is there research on how the structure of 4-MUP could be modified to affect its interaction with lipases and esterases?
A7: While the provided research excerpts don't delve into specific structural modifications of 4-MUP and their effects, this is a common area of investigation in enzyme research. Scientists often synthesize and test variations of substrate molecules like 4-MUP, altering their structure to study how these changes affect enzyme activity, specificity, and binding. [] Such structure-activity relationship (SAR) studies help deepen our understanding of enzyme-substrate interactions and can guide the development of more specific and effective enzyme inhibitors or activators for various applications, ranging from medicine to biotechnology.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



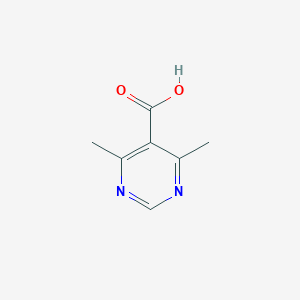

![8-Methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B131211.png)
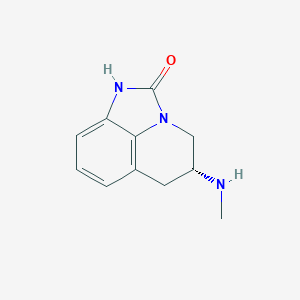

![4-[(3,5-dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide](/img/structure/B131216.png)
![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B131217.png)
